Cas no 5318-93-4 (Phosphorodithioic acid,O-cyclohexyl O-ethyl S-[(ethylthio)methyl] ester (7CI,8CI))
5318-93-4 structure
Product Name:Phosphorodithioic acid,O-cyclohexyl O-ethyl S-[(ethylthio)methyl] ester (7CI,8CI)
CAS-nummer:5318-93-4
MF:C12H15NO5S
MW:285.316202402115
CID:380451
PubChem ID:722896
Update Time:2025-04-19
Phosphorodithioic acid,O-cyclohexyl O-ethyl S-[(ethylthio)methyl] ester (7CI,8CI) Chemische en fysische eigenschappen
Naam en identificatie
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- Phosphorodithioic acid,O-cyclohexyl O-ethyl S-[(ethylthio)methyl] ester (7CI,8CI)
- 4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)morpholine
- 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-morpholine
- morpholine, 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]-
- CBMicro_017473
- CCG-6045
- 5318-93-4
- Oprea1_858495
- Oprea1_665165
- Z45515801
- DivK1c_005009
- CDS1_003969
- 4-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)MORPHOLINE
- BIM-0017441.P001
- DTXSID50967699
- AKOS000384167
-
- Inchi: 1S/C12H15NO5S/c14-19(15,13-3-5-16-6-4-13)10-1-2-11-12(9-10)18-8-7-17-11/h1-2,9H,3-8H2
- InChI-sleutel: RXGJPWDHLIDOTG-UHFFFAOYSA-N
- LACHT: S(C1C=CC2=C(C=1)OCCO2)(N1CCOCC1)(=O)=O
Berekende eigenschappen
- Exacte massa: 285.06715
- Monoisotopische massa: 285.067093
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 2
- Complexiteit: 401
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 73.4
- XLogP3: 0.4
Experimentele eigenschappen
- Dichtheid: 1.393
- Kookpunt: 452.8°C at 760 mmHg
- Vlampunt: 227.6°C
- Brekindex: 1.582
- PSA: 65.07
Phosphorodithioic acid,O-cyclohexyl O-ethyl S-[(ethylthio)methyl] ester (7CI,8CI) Gerelateerde literatuur
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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